molecular formula C6H6N2OS B2785531 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one CAS No. 2219407-36-8

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one

Cat. No.: B2785531
CAS No.: 2219407-36-8
M. Wt: 154.19
InChI Key: VPTJZJAOMUHOOL-UHFFFAOYSA-N
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Description

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with DNA replication in microbial cells. The compound’s unique structure allows it to bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
  • 2-amino-4,5-dihydro-6H-cyclopenta[d]thiazol-6-one

Uniqueness

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one is unique due to its specific ring fusion and the presence of both amino and thiazole functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-5,6-dihydrocyclopenta[d][1,3]thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6-8-5-3(9)1-2-4(5)10-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJZJAOMUHOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219407-36-8
Record name 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
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